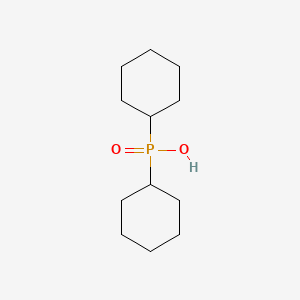![molecular formula C16H19FN4O2 B5522792 (3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5522792.png)
(3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, cyclization, and the use of specific reagents to introduce functional groups characteristic of the molecule. For instance, derivatives of pyrrolidine carboxylic acid are synthesized through reactions involving aromatic aldehydes, acetone, and hydrazinocarbonyl pyrrolidinones, leading to various products with potential isomer formations due to amide and azomethine structural units (Mickevičius et al., 2009).
Molecular Structure Analysis
Detailed structure examination of synthesized compounds is critical, utilizing techniques such as MS, IR, 1H, and 13C NMR spectroscopy, along with analytical methods for confirmation. Advanced NMR techniques like 13C APT, 1H/13C 2D (HETCOR), and NOE (1H) NMR, alongside molecular modeling, provide insights into the conformation, configuration, and substituent effects of the compounds (Mickevičius et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving the compound can lead to various products, depending on the reagents and conditions applied. For example, the reactions of aryl-4-hydrazinocarbonyl-2-pyrrolidinones with pentanedione and hexanedione produce dimethylpyrazole compounds and substituted dimethylpyrroles, respectively. Oxadiazole derivatives can also be synthesized, demonstrating the compound's versatility in chemical transformations (Mickevičius et al., 2009).
Physical Properties Analysis
The physical properties of the compound, such as solubility, melting point, and crystal structure, are determined through experimental methods. Single crystal diffraction techniques help in understanding the crystalline structure, which is crucial for predicting the behavior of the compound under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are explored through both experimental and theoretical studies. Density functional theory (DFT), B3LYP functional, and basis sets like 6-31G(d,p) are used to evaluate thermodynamic parameters, NMR chemical shifts, and electronic transitions. These analyses provide a comprehensive understanding of the compound's chemical behavior and potential interactions (Singh et al., 2013).
科学的研究の応用
Selective Sensitization of Eu(III) and Tb(III) Emission
(3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid and similar compounds have been used in the field of inorganic chemistry. For instance, triarylboron-functionalized dipicolinic acids have been synthesized for the selective sensitization of the emissions of Eu(III) and Tb(III) ions, highlighting the potential of such compounds in enhancing luminescence efficiency and specificity in various applications (Park, Ko, Wyman, & Wang, 2014).
Aurora Kinase Inhibitor
Compounds structurally similar to (3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid have shown potential as Aurora kinase inhibitors. Such inhibitors are valuable in cancer treatment due to their role in regulating cell division. Specific compounds have been identified that may be useful for inhibiting Aurora A, a kinase involved in cell cycle regulation (ヘンリー,ジェームズ, 2006).
Neurokinin-1 Receptor Antagonist
Research in medicinal chemistry has identified compounds structurally similar to (3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid as neurokinin-1 receptor antagonists. These compounds have applications in treating conditions like emesis and depression, demonstrating the relevance of such chemical structures in therapeutic developments (Harrison et al., 2001).
Pyrrolidine Constrained Bipyridyl-Dansyl Click Fluoroionophore
In chemical communications, pyrrolidine-based compounds, akin to (3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, have been utilized as selective ratiometric and colorimetric chemosensors for ions like Al(3+). These findings underscore the utility of pyrrolidine-based structures in creating sensitive and specific sensors for various applications (Maity & Govindaraju, 2010).
Synthesis and Characterization of Diphenylfluorene-Based Aromatic Polyamides
Compounds with structures related to (3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid have been studied in the field of polymer science. Specifically, research has been conducted on the synthesis and characterization of new diphenylfluorene-based aromatic polyamides, which are important in the development of materials with specific mechanical and thermal properties (Hsiao, Yang, & Lin, 1999).
特性
IUPAC Name |
(3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-10-18-15(20(2)19-10)9-21-7-13(14(8-21)16(22)23)11-4-3-5-12(17)6-11/h3-6,13-14H,7-9H2,1-2H3,(H,22,23)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWIJPNRSRSUPU-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)CN2CC(C(C2)C(=O)O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=N1)CN2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5522712.png)
![N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522720.png)
![2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5522734.png)


![3-methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)thio]ethyl}-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5522757.png)

![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)
![N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5522785.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522807.png)
![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)

![methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate](/img/structure/B5522826.png)